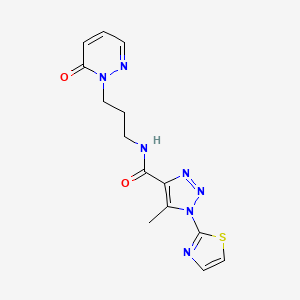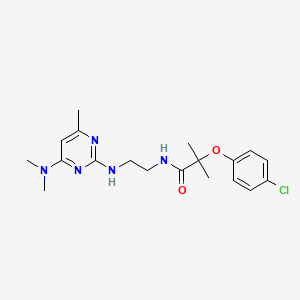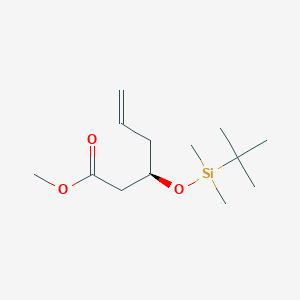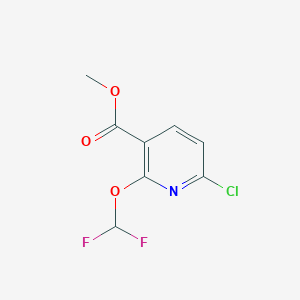
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O2S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including compounds structurally related to 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their diverse biological activities. These compounds are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The versatility in chemical modeling of 1,2,4-triazoles allows for the development of novel biologically active substances, highlighting their significance in modern organic synthesis and pharmacology (Ohloblina, 2022).
Advances in Triazole Derivative Patents
The period between 2008 and 2011 saw a surge in patents for novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, reflecting the growing interest in this class of compounds for drug development. These patents cover a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, as well as potential treatments for neglected diseases. The ongoing exploration of triazoles in pharmaceuticals underscores their importance in the search for new therapeutic agents (Ferreira et al., 2013).
Antitubercular Activity of Triazole Derivatives
Triazole derivatives have also been investigated for their antitubercular activity. Modifications to the isoniazid structure, including the incorporation of triazole rings, have yielded compounds with significant efficacy against M. tuberculosis, including strains resistant to conventional treatments. This research opens new avenues for the design of anti-TB compounds, showcasing the therapeutic potential of triazole derivatives in combating tuberculosis (Asif, 2014).
Pyrimidine-Based Optical Sensors
The integration of triazole derivatives into pyrimidine-based optical sensors exemplifies their application beyond pharmacology. Pyrimidine derivatives, known for their biological and medicinal uses, can also serve as optical sensors due to their ability to form coordination and hydrogen bonds. This dual functionality highlights the chemical versatility and broad application spectrum of triazole-containing compounds (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-10-12(18-19-21(10)14-16-7-9-24-14)13(23)15-5-3-8-20-11(22)4-2-6-17-20/h2,4,6-7,9H,3,5,8H2,1H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLCGYIODSKQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2796314.png)
![3-fluoro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2796315.png)

![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)

![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)

![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)



![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)

![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)